![molecular formula C9H11N3 B13013631 {2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13013631.png)
{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylpyrrole with a suitable pyridine derivative under controlled conditions. The reaction is often catalyzed by a transition metal such as palladium or copper, and the conditions may include the use of a base like potassium carbonate in a solvent such as dimethylformamide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role as an enzyme inhibitor, particularly in pathways related to cancer and inflammation.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer, due to its ability to inhibit specific receptors and enzymes.
Industry: Utilized in the development of new materials with unique electronic properties
Mecanismo De Acción
The mechanism of action of {2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. It often acts as an inhibitor by binding to the active site of the target protein, thereby blocking its activity. This inhibition can disrupt critical signaling pathways involved in disease progression, such as the fibroblast growth factor receptor (FGFR) pathway in cancer .
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused to another nitrogen-containing ring and exhibit different biological activities, such as kinase inhibition.
Uniqueness
{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to inhibit specific enzymes and receptors makes it a valuable compound in medicinal chemistry, particularly for developing targeted therapies .
Propiedades
Fórmula molecular |
C9H11N3 |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
(2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine |
InChI |
InChI=1S/C9H11N3/c1-6-4-7-2-3-8(5-10)12-9(7)11-6/h2-4H,5,10H2,1H3,(H,11,12) |
Clave InChI |
WWHCHBLDJCTRJK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1)N=C(C=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


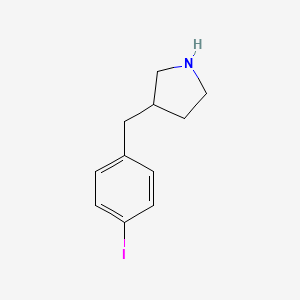
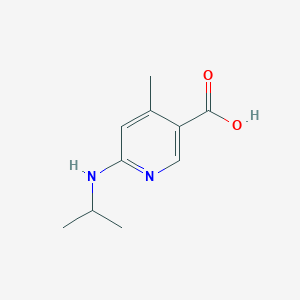

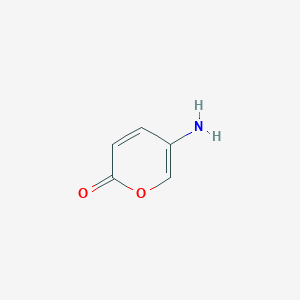
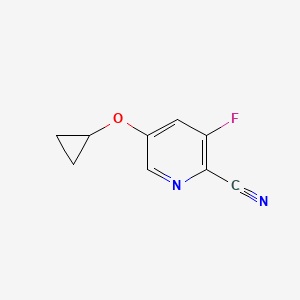
![tert-Butyl10-fluoro-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13013590.png)
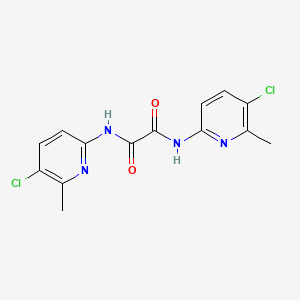
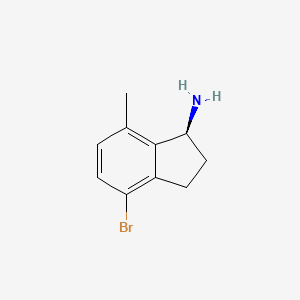
![Methyl 3-acetamidobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13013606.png)

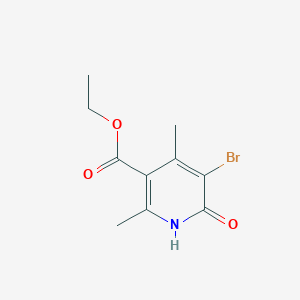
![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoicacid](/img/structure/B13013624.png)
![1-Acetyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B13013634.png)
![7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13013644.png)
